1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole
CAS No.:
Cat. No.: VC13567921
Molecular Formula: C5H4F2N4O4
Molecular Weight: 222.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4F2N4O4 |
|---|---|
| Molecular Weight | 222.11 g/mol |
| IUPAC Name | 1-(2,2-difluoroethyl)-3,4-dinitropyrazole |
| Standard InChI | InChI=1S/C5H4F2N4O4/c6-4(7)2-9-1-3(10(12)13)5(8-9)11(14)15/h1,4H,2H2 |
| Standard InChI Key | BPSXISVIBAVUNV-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NN1CC(F)F)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=C(C(=NN1CC(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 1-(2,2-difluoroethyl)-3,4-dinitro-1H-pyrazole, reflects its substitution pattern:
-
A pyrazole core (five-membered ring with two adjacent nitrogen atoms).
-
Nitro groups (-NO₂) at positions 3 and 4, contributing to oxygen balance and detonation performance.
-
A 2,2-difluoroethyl group (-CH₂CF₂H) at position 1, enhancing thermal stability and reducing sensitivity .
Key spectral data include:
-
IR spectroscopy: Strong asymmetric (∼1540 cm⁻¹) and symmetric (∼1350 cm⁻¹) NO₂ stretching vibrations .
-
¹H NMR: Pyrazole proton resonances near δ 8.0–9.0 ppm, with CF₂H protons appearing as a triplet (J ≈ 50 Hz) .
-
X-ray crystallography: Crystal densities range from 1.66–1.81 g/cm³, comparable to traditional explosives like TNT .
Synthesis and Optimization
Synthetic Routes
The synthesis involves two primary steps:
-
Nitrofunctionalization of pyrazole: 3,4-Dinitropyrazole is prepared via nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .
-
Difluoroethylation: The difluoroethyl group is introduced via nucleophilic substitution or coupling reactions. A common method employs diiodomethane and 3,4-dinitropyrazole in dimethylformamide (DMF) at 80°C, yielding the target compound in 83% purity .
Optimization Challenges:
-
pH control: Maintaining pH 6–8 during nitration prevents side reactions .
-
Purification: Recrystallization from ice-cold water or sodium acetate solutions improves yield .
Physicochemical Properties
Thermal Stability
The compound exhibits high thermal decomposition temperatures (Tdec. ≈ 319–330°C), superior to traditional explosives like TNT (Tdec. ≈ 240°C) . Differential scanning calorimetry (DSC) reveals a single exothermic peak at 325°C, indicating stability under storage conditions .
Sensitivity Profiles
| Property | Value | Method |
|---|---|---|
| Impact sensitivity (H₅₀) | >40 J | BAM fall hammer |
| Friction sensitivity | 0/10 @ 36 N | BAM friction test |
| Spark sensitivity | 0.014 J (0 Ω) | Electric discharge |
These values classify the compound as insensitive, making it safer to handle than RDX or HMX .
Energetic Performance
Detonation Parameters
Using EXPLO5 v6.05.04 calculations:
| Parameter | Value |
|---|---|
| Detonation velocity (Dv) | 8,497 m/s |
| Detonation pressure (P) | 31.89 GPa |
| Enthalpy of formation (ΔHf) | 221.1 kJ/mol |
These metrics exceed TNT (Dv: 6,900 m/s; P: 19 GPa) and approach RDX (Dv: 8,750 m/s) .
Comparative Analysis
| Compound | Dv (m/s) | P (GPa) | Sensitivity |
|---|---|---|---|
| 1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole | 8,497 | 31.89 | Low |
| TNT | 6,900 | 19.0 | Moderate |
| DNAN | 6,200 | 15.8 | Low |
The compound’s balanced energy-safety profile positions it as a candidate for melt-cast explosives and insensitive munitions .
Applications in Energetic Materials
Melt-Cast Formulations
Its melting point (91.5–93°C) allows blending with polymers or other explosives (e.g., HMX) to create composite charges with tailored detonation profiles .
Propellant Additives
The difluoroethyl group reduces hygroscopicity, enhancing shelf life in humid environments .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume